
4-Ethylthiophenethyl alcohol
Overview
Description
4-Ethylthiophenethyl alcohol (4-ETA) is a chemical compound that belongs to the family of phenethylamines. It is a colorless liquid that has a distinct odor and is soluble in water. 4-ETA has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 4-Ethylthiophenethyl alcohol is not fully understood. However, it is believed to act as a partial agonist of the serotonin 5-HT2A receptor. This leads to the activation of intracellular signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the activity of the serotonin 5-HT2A receptor, leading to changes in various physiological processes. It has been found to have potential applications in the treatment of various psychiatric disorders such as anxiety, depression, and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-Ethylthiophenethyl alcohol in scientific research is its high affinity for the serotonin 5-HT2A receptor. This makes it a useful tool for studying the function of this receptor and its role in different diseases. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the use of 4-Ethylthiophenethyl alcohol in scientific research. One potential application is in the development of new drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other physiological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It has a high affinity for the serotonin 5-HT2A receptor, making it a useful tool for studying the function of this receptor and its role in different diseases. The synthesis method is relatively simple, and the compound has potential applications in the treatment of various psychiatric disorders. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other physiological processes.
Scientific Research Applications
4-Ethylthiophenethyl alcohol has been found to have potential applications in scientific research. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in various physiological processes. This makes it a useful tool for studying the function of this receptor and its role in different diseases.
properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-2-12-10-5-3-9(4-6-10)7-8-11/h3-6,11H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBOXEQPTCHCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2642276.png)

![ethyl 2-[4-(2,6-dimethylphenyl)piperazino]-5-(2-thienyl)-1H-pyrrole-3-carboxylate](/img/structure/B2642281.png)
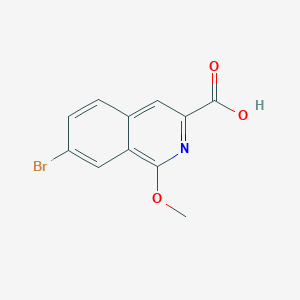
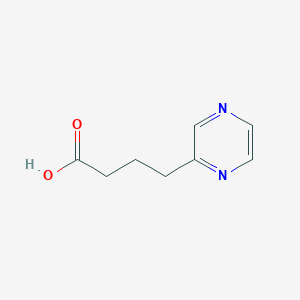

![Ethyl 4-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-3-oxobutanoate](/img/structure/B2642288.png)
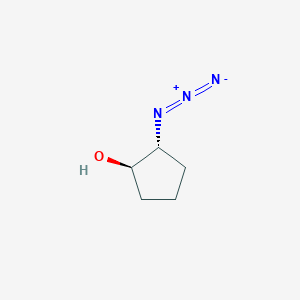
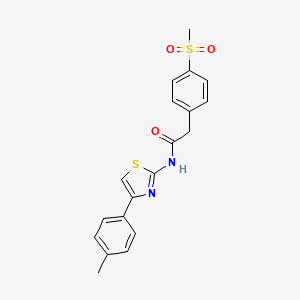
![2-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2642292.png)
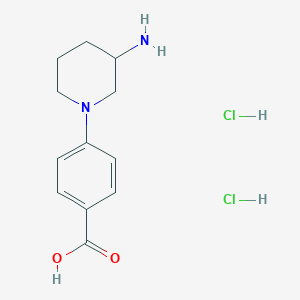
![5-(5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-6-methylimidazo[2,1-b]thiazole](/img/structure/B2642296.png)
![N-[2-(2,6-dimethylpiperidin-1-yl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2642297.png)
